Clavepictine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

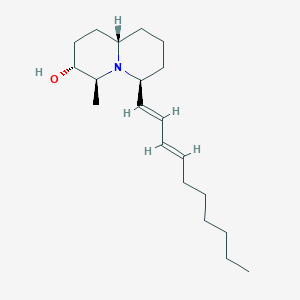

Clavepictine B is a member of quinolizines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity:

Research indicates that Clavepictine B exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

2. Anticancer Properties:

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Its selective toxicity towards cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapy .

3. Neuroprotective Effects:

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against various pathogens. The results showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings support the potential use of this compound as a natural antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., breast and colon cancer). The compound was found to significantly reduce cell viability after 48 hours of treatment, with IC50 values indicating potent anticancer activity. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its mechanism of action .

Analyse Des Réactions Chimiques

Diastereoselective Silver(I)-Promoted Cyclization of δ-Amino Allenes

The pivotal step in Clavepictine B’s synthesis involves the cyclization of δ-amino allenes to construct its quinolizidine core. This reaction is catalyzed by silver(I) salts, enabling stereochemical control over the fused bicyclic structure .

Mechanistic Insights :

-

The reaction proceeds via coordination of Ag(I) to the allene moiety, facilitating intramolecular nucleophilic attack by the δ-amino group.

-

High diastereoselectivity (>20:1 dr) is achieved due to steric and electronic effects imposed by the pre-existing stereocenters in the substrate .

Experimental Data :

| Substrate | Catalyst | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| δ-Amino allene precursor | AgOTf (10 mol%) | 85 | >20:1 |

This method has been universally applied to synthesize both Clavepictine A and B, establishing their absolute configurations .

Cross-Coupling of Enol Triflates of N-Acyl Lactams

Functionalization of the lactam intermediate in this compound’s synthesis is accomplished through palladium-catalyzed cross-coupling reactions. Enol triflates derived from N-acyl lactams react under mild conditions to introduce substituents .

Key Observations :

-

Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently (70–90% yields).

-

The reaction preserves the lactam’s stereochemical integrity, critical for downstream transformations .

Representative Reaction :

Lactam enol triflate+ArB OH 2Pd PPh3 4Aryl substituted lactam

Conditions : DMF, 60°C, 12 h.

α-Lithiation-Substitution of N-BOC Piperidines

Beak’s α-lithiation-substitution strategy enables the introduction of aldehyde electrophiles into N-BOC piperidines, forming advanced intermediates for this compound .

Procedure :

-

Deprotonation of N-BOC piperidine with LDA at −78°C.

-

Quenching with a functionalized aldehyde electrophile.

Outcome :

-

High regioselectivity at the α-position.

-

Yields range from 65–80%, depending on the electrophile’s steric bulk .

Alkylative Cyclization and Conjugate Addition

An alternative synthetic route involves alkylative cyclization of β-keto sulfones with L-alanine-derived bromides, followed by diastereoselective intramolecular conjugate addition to form the quinolizidine skeleton .

Critical Steps :

-

β-Keto sulfone condensation with bromide yields a trisubstituted piperidine.

-

Conjugate addition achieves stereochemical control over the quinolizidine ring (85% yield, 9:1 dr) .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Alkylative cyclization | K₂CO₃, DMF, 25°C | 78 | N/A |

| Conjugate addition | DBU, CH₂Cl₂, −20°C → 25°C | 85 | 9:1 |

Influence of Substituents on Reactivity

The m-(trifluoromethyl)benzoate group in this compound significantly impacts its conformational preferences and reactivity:

-

Stabilizes the cis-quinolizidine core via steric and electronic effects .

-

Enhances solubility in polar aprotic solvents, facilitating subsequent functionalization .

Post-Synthetic Modifications

While most studies focus on synthesis, this compound’s alkaloid nature suggests potential reactivity in:

Propriétés

Formule moléculaire |

C20H35NO |

|---|---|

Poids moléculaire |

305.5 g/mol |

Nom IUPAC |

(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol |

InChI |

InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-12-18-13-11-14-19-15-16-20(22)17(2)21(18)19/h8-10,12,17-20,22H,3-7,11,13-16H2,1-2H3/b9-8+,12-10+/t17-,18+,19-,20+/m0/s1 |

Clé InChI |

BWYKUGCLFVUKMC-PFAWIIGSSA-N |

SMILES isomérique |

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)O)C |

SMILES canonique |

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)O)C |

Synonymes |

clavepictine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.